Tr-PEG2-OH chemical properties and solubility
Tr-PEG2-OH chemical properties and solubility
An In-Depth Technical Guide to Tr-PEG2-OH: Chemical Properties and Solubility
This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of Tr-PEG2-OH (Trityl-Polyethylene Glycol-Alcohol). Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's characteristics and provides methodological insights for its use.
Core Chemical Properties
Tr-PEG2-OH, with the CAS number 105589-77-3, is a derivative of diethylene glycol.[1][2] It features a bifunctional structure where one hydroxyl group is protected by a bulky trityl group, leaving the other hydroxyl group free for chemical modification. The trityl group serves as a protective moiety that can be selectively removed under mild acidic conditions or via hydrogenolysis, enabling sequential conjugation reactions.[1] This compound is also known by its systematic name, 2-(2-(Trityloxy)ethoxy)ethanol.[1]
The presence of the polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilic nature of the molecule, which is beneficial for its use in biological and biomedical applications.[1]
Table 1: Summary of Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 105589-77-3 | [1][2][3][4] |
| Molecular Formula | C₂₃H₂₄O₃ | [1][2][4] |
| Molecular Weight | 348.43 g/mol | [1][2] |
| Synonyms | 2-(2-(Trityloxy)ethoxy)ethanol | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | White to off-white powder or waxy solid | [5] |
| Storage | Store at -5°C to -20°C, keep dry and avoid sunlight | [1][4] |
Solubility Profile
The solubility of Tr-PEG2-OH is dictated by the interplay between its hydrophobic trityl group and its hydrophilic PEG backbone. While the PEG component generally promotes solubility in aqueous solutions, the large, nonpolar trityl group can decrease water solubility compared to unprotected PEG linkers.[5]
Generally, PEG and its derivatives are highly soluble in water and many organic solvents.[5] This dual solubility makes Tr-PEG2-OH a versatile linker in various synthetic environments.
Table 2: Solubility of Tr-PEG2-OH in Common Solvents
| Solvent Class | Specific Solvents | Solubility | Notes | Source(s) |
| Aqueous | Water, PBS Buffer | Soluble | The PEG linker enhances aqueous solubility.[1] | [1][5] |
| Polar Aprotic | DMF, DMSO | Soluble | [5] | |
| Chlorinated | Chloroform, Methylene Chloride (DCM) | Soluble | [5] | |
| Alcohols | Methanol, Ethanol | Less Soluble | [5][6] | |
| Aromatic | Toluene | Less Soluble | Solubility may be increased by raising the temperature. | [5] |
| Ethers | Diethyl Ether | Not Soluble | [5] |
Experimental Protocols and Methodologies
General Protocol for Solubility Determination
This protocol outlines a standard method for qualitatively and quantitatively assessing the solubility of Tr-PEG2-OH in a chosen solvent.
Materials:
-
Tr-PEG2-OH
-
Selected solvents (e.g., deionized water, ethanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Preparation: Accurately weigh a small amount of Tr-PEG2-OH (e.g., 1-5 mg) into a clear vial.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.
-
Mixing: Vigorously mix the solution using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved solid particles. If the solid dissolves completely, the compound is soluble at that concentration.
-
Incremental Addition: If the solid does not dissolve, incrementally add more solvent (e.g., in 100 µL aliquots), mixing thoroughly after each addition, until the solid is fully dissolved. Record the total volume of solvent used.
-
Centrifugation: If cloudiness or undissolved particles remain, centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble material.
-
Solubility Calculation: Calculate the approximate solubility based on the mass of the solute and the volume of the solvent required for complete dissolution.
Protocol for Trityl Group Deprotection
The removal of the trityl protecting group is a critical step to unmask the hydroxyl group for subsequent conjugation.
Materials:
-
Tr-PEG2-OH
-
Dichloromethane (DCM) or a similar organic solvent
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Tr-PEG2-OH in DCM.
-
Acidification: Add a solution of TFA in DCM (e.g., 1-5% v/v) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully neutralize the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer. Wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the deprotected PEG2-OH product.
Visualization of Workflows and Applications
The following diagrams illustrate key processes and applications involving Tr-PEG2-OH.
Applications in Research and Drug Development
Tr-PEG2-OH is a versatile building block in several advanced biomedical fields.
-
PROTACs: It is widely used as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[3]
-
Antibody-Drug Conjugates (ADCs): Tr-PEG2-OH serves as a non-cleavable linker in the development of ADCs.[3][4] In this context, it connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[2]
-
Bioconjugation and Drug Delivery: The molecule's structure allows for the connection of different molecules, which can enhance the solubility and stability of the final conjugate in biological systems.[2]
-
Nanotechnology and Materials Science: It is employed in modifying surfaces to create biocompatible coatings for nanoparticles or medical implants and is used in the synthesis of novel polymer compounds.[1][2]
Safety and Handling
Polyethylene glycols (PEGs) and their derivatives are generally considered to have low toxicity and are not readily absorbed through intact skin.[7] They typically exhibit little to no ocular or dermal irritation.[7] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. For moisture-sensitive applications, anhydrous solvents are recommended, and the compound should be handled under an inert atmosphere.[5] PEGs are known to be hygroscopic and can absorb moisture from the air quickly.[5]
References
- 1. Tr-PEG2-OH | CAS:105589-77-3 | Biopharma PEG [biochempeg.com]
- 2. Tr-PEG2-OH [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tr-PEG2-OH - Immunomart [immunomart.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
